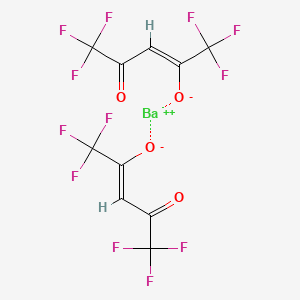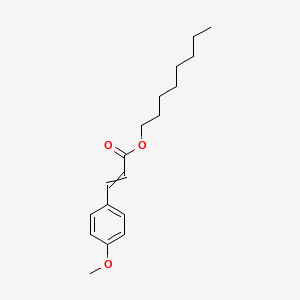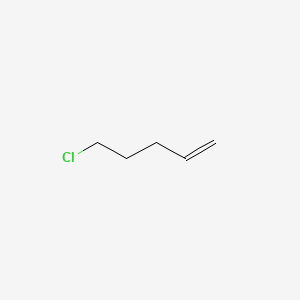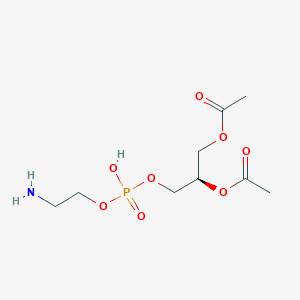
Phosphatidylethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cephalin is a phospholipid with the polar ethanolamine found in phosphoester linkage to diacylglycerol.
Derivatives of phosphatidic acids in which the phosphoric acid is bound in ester linkage to an ethanolamine moiety. Complete hydrolysis yields 1 mole of glycerol, phosphoric acid and ethanolamine and 2 moles of fatty acids.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Cellular Functions
Phosphatidylethanolamine (PE) is a crucial glycerophospholipid, playing diverse roles in cellular functions. It's produced through four biochemical pathways, underscoring its significance. In mammalian cells, the CDP-ethanolamine and phosphatidylserine decarboxylase pathways are primary sources of PE. The disruption of these pathways can lead to developmental failures, highlighting PE's essential role in mammalian health. PE serves as a precursor for phosphatidylcholine and influences membrane topology, cell and organelle membrane fusion, oxidative phosphorylation, mitochondrial biogenesis, and autophagy. Its metabolism is linked to various diseases, including Alzheimer's, Parkinson's, liver disease, and the virulence of certain pathogenic organisms (Calzada, Onguka, & Claypool, 2016).
Imaging and Disease Diagnosis
PE, abundant in mammalian plasma membranes, becomes exposed on the cell surface during cell death, making it a target for imaging cell death using SPECT and PET. This exposure has propelled the development of PE-specific probes for in vitro and in vivo imaging, aiding in disease diagnosis and therapy evaluation (Elvas, Stroobants, & Wyffels, 2017).
Role in Health and Disease
PE is intricately linked with health and disease, being crucial for the folding of certain membrane proteins, respiratory complex activities, and autophagy initiation. Its roles in endoplasmic reticulum stress, Parkinson's disease, ferroptosis, and cancer have been highlighted. Moreover, PE's significance is evident in genetic disorders affecting its biosynthetic pathways, leading to multisystem disorders, particularly affecting neuronal function (Patel & Witt, 2017).
Eigenschaften
CAS-Nummer |
1334474-30-4 |
|---|---|
Produktname |
Phosphatidylethanolamine |
Molekularformel |
C9H18NO8P |
Molekulargewicht |
299.21 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate |
InChI |
InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
CFWRDBDJAOHXSH-SECBINFHSA-N |
Isomerische SMILES |
CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)C |
SMILES |
CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




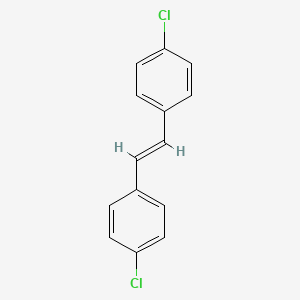
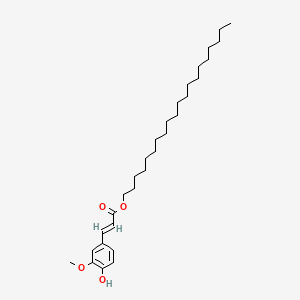
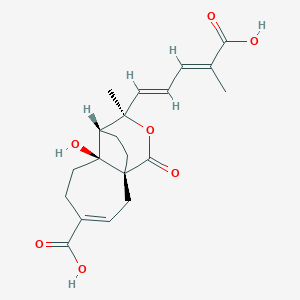
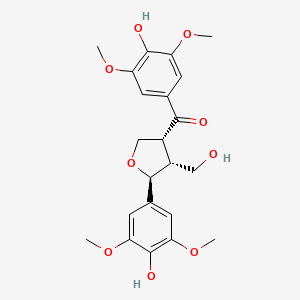
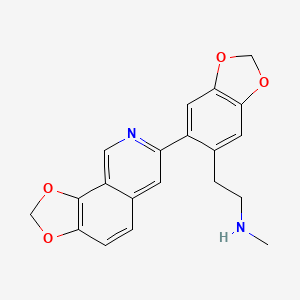
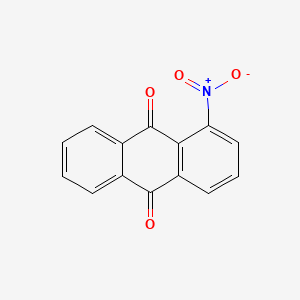
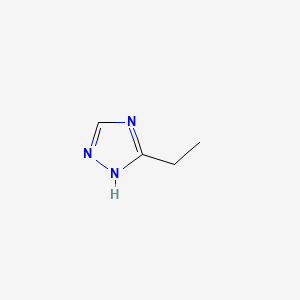
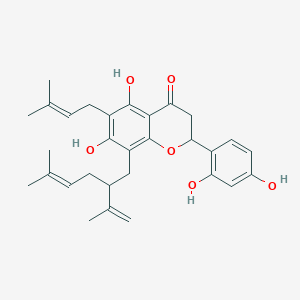
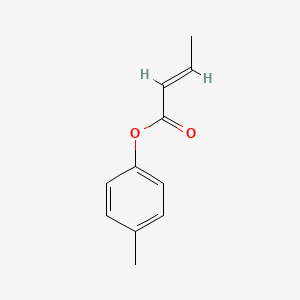
![N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B1630849.png)
